3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Overview
Description
3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is a biochemical compound used for proteomics research . It has other synonyms such as 1H-Imidazole-1-propanoic acid, 5-methyl-, hydrazide; and 3-(5-Methyl-imidazol-1-yl)-propionic acid hydrazide . The molecular formula of this compound is C7H12N4O and it has a molecular weight of 168.2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 5-membered imidazole ring attached to a propyl group via a nitrogen atom . The imidazole ring contains two nitrogen atoms, one of which is part of the propyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature . They can act as both acids and bases, making them versatile in chemical synthesis .Scientific Research Applications
Antimicrobial and Antifungal Activities
Imidazole derivatives are known for their antimicrobial and antifungal properties. A study highlights the antimicrobial activities of imidazole, which is used in the pharmaceutical industry to manufacture drugs like ketoconazole and clotrimazole. These compounds show significant effectiveness against microbial resistance, suggesting the potential for developing new antimicrobial agents from imidazole derivatives (American Journal of IT and Applied Sciences Research, 2022).
Neuroprotective Applications
Research on YM872, an imidazole derivative, demonstrates its neuroprotective properties in models of cerebral ischemia. YM872 is highlighted for its potent inhibitory effect on AMPA receptors, which contributes to its neuroprotective efficacy in stroke models, suggesting its therapeutic potential in acute stroke treatment (CNS Drug Reviews, 2006).
Corrosion Inhibition
Imidazole and its derivatives are also effective as corrosion inhibitors, particularly in the petroleum industry. Their molecular structure, featuring a 5-membered heterocyclic ring and a long hydrocarbon chain, allows for strong adsorption onto metal surfaces, thereby preventing corrosion. This property is enhanced through chemical modifications of the imidazole structure, underscoring its significance in research for new corrosion inhibition solutions (Corrosion Reviews, 2023).
Antitumor Activity
The antitumor activity of imidazole derivatives is another area of extensive study. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have been reviewed for their potential in treating various types of cancer. This research indicates that certain imidazole derivatives have advanced to preclinical testing stages, showing promise as new antitumor drugs (Pharmaceutical Chemistry Journal, 2009).
Properties
IUPAC Name |
3-(5-methylimidazol-1-yl)propanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-6-4-9-5-11(6)3-2-7(12)10-8/h4-5H,2-3,8H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPRUCDCQSIDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CCC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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